Dienestrol diacetate is a synthetic non-steroidal estrogen. It belongs to the stilbene class of compounds, similar in structure to the natural estrogen hormone estradiol. It has been studied extensively for its effects on various physiological processes in animals, particularly poultry. [, , , , , , ] While it was initially investigated for its potential use in promoting growth and fattening in poultry, concerns about potential residues in edible tissues have led to stricter regulations and a decline in its commercial use. [, , , ]
Dienestrol diacetate is a synthetic compound that belongs to the class of non-steroidal estrogens. It is a derivative of dienestrol, which has been used in various medical applications. The compound is recognized for its estrogenic activity and has been studied for its potential therapeutic uses, particularly in gynecological treatments.
Dienestrol diacetate was first introduced in the United States in 1947 and has been utilized under several brand names, including Faragynol and Gynocyrol. Its synthesis and applications have been documented in various scientific studies, highlighting its significance in hormone therapy and other medical fields .
Dienestrol diacetate is classified as a non-steroidal estrogen. Its chemical structure allows it to interact with estrogen receptors, mimicking the effects of natural estrogens in the body. This classification places it alongside other synthetic estrogens used for therapeutic purposes.
The synthesis of dienestrol diacetate typically involves acetylation of dienestrol, which can be achieved through various chemical reactions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of the diacetate derivative.
The reaction can be summarized as follows:
The resulting product is dienestrol diacetate (C22H22O4), characterized by two acetyl groups attached to the hydroxyl moieties of dienestrol .
Dienestrol diacetate has a molecular formula of C22H22O4 and a molecular weight of 350.4077 g/mol. The structure features two acetyl groups attached to the aromatic rings, enhancing its lipophilicity and biological activity.
C\C=C(C1=CC=C(OC(C)=O)C=C1)\C(=C\C)C2=CC=C(OC(C)=O)C=C2
YWLLGDVBTLPARJ-OXAZHYLESA-N
This structure allows for effective interaction with estrogen receptors, contributing to its pharmacological properties .
Dienestrol diacetate can undergo various chemical reactions typical for esters and aromatic compounds. Some notable reactions include:
These reactions are essential for understanding the reactivity and potential modifications of dienestrol diacetate in pharmaceutical applications .
Dienestrol diacetate acts as an agonist at estrogen receptors, particularly estrogen receptor alpha (ERα) and beta (ERβ). Upon administration, it binds to these receptors, mimicking the actions of endogenous estrogens:
Research indicates that dienestrol diacetate exhibits approximately 223% and 404% affinity compared to estradiol at ERα and ERβ respectively . This high affinity underscores its potential efficacy as a therapeutic agent.
Relevant data from studies indicate that proper handling and storage are crucial for maintaining the integrity of dienestrol diacetate formulations .
Dienestrol diacetate has been explored for various applications:
These applications highlight the compound's versatility and importance in both clinical and research contexts .
Dienestrol diacetate (chemical name: 3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene; CAS 84-19-5) emerged in the late 1940s as a structural analogue of the synthetic estrogen diethylstilbestrol (DES). DES, patented in 1938, represented a breakthrough in nonsteroidal estrogen design due to its high oral bioavailability and potent estrogenic activity. Researchers sought derivatives with optimized metabolic stability and tissue selectivity, leading to dienestrol—a diunsaturated stilbene derivative—and its diacetylated prodrug, dienestrol diacetate [6] [8].
The structural evolution from DES to dienestrol diacetate involved two key modifications:
Brands like Cycladiene (France, 1948) and Synestrol (US, 1947) positioned it for menopausal symptom relief and veterinary applications, capitalizing on its hydrolytic conversion to active dienestrol in vivo [2] [6].
Table 1: Key Structural Features of DES and Its Analogues
Compound | Chemical Structure | Modifications vs. DES |
---|---|---|
Diethylstilbestrol | 4,4'-[(3E)-Hex-3-ene-3,4-diyl]diphenol | Parent compound |
Dienestrol | 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | Unsaturation at C2–C3 and C4–C5 bonds |
Dienestrol diacetate | 3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene | Acetylation of phenolic OH groups |
The synthesis of dienestrol diacetate relies on stereoselective formation of its diene backbone. Early industrial routes employed Perkin rearrangement or McMurry coupling to construct the Z,Z-dienestrol isomer, followed by acetylation [6] [8]:
Critical Steps:
Academic research expanded synthetic versatility through:
Industrial production of dienestrol diacetate required solutions to three challenges: stereochemical control, byproduct minimization, and scalable purification. Schering AG’s (Germany) and Ortho Pharmaceuticals’ (US) innovations included:
Process Engineering Breakthroughs:
Academic institutions contributed analytical methods:
Table 2: Industrial Production Milestones
Year | Development | Contributor | Impact |
---|---|---|---|
1947 | First commercial synthesis (Synestrol) | Schering AG (US) | Scalable Perkin rearrangement route |
1953 | High-purity Z,Z-isomer crystallization | Ortho Pharmaceuticals | >98% purity via solvent optimization |
1980s | Catalytic hydrogenation protocols | Academic labs (EU) | Reduced byproduct formation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7